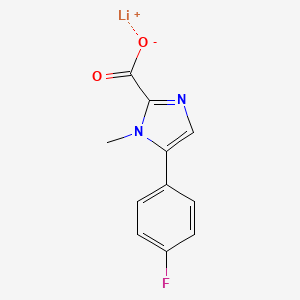
3,3-Difluorobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluorobutan-2-ol is an organic compound with the molecular formula C4H8F2O It is a fluorinated alcohol, which means it contains fluorine atoms attached to a carbon chain that also includes a hydroxyl group (-OH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3-Difluorobutan-2-ol can be synthesized through several methods. One common approach involves the fluorination of butan-2-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps to isolate the desired product from any by-products or unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluorobutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 3,3-difluorobutan-2-one.
Reduction: Formation of 3,3-difluorobutan-1-ol.
Substitution: Formation of various substituted butanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Difluorobutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 3,3-Difluorobutan-2-ol involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group allows for hydrogen bonding, which can affect the compound’s solubility and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluorobutan-2-ol: Contains one fluorine atom and exhibits different reactivity and properties.
2,2-Difluorobutan-1-ol: Fluorine atoms are positioned differently, leading to variations in chemical behavior.
3,3-Dichlorobutan-2-ol: Chlorine atoms instead of fluorine, resulting in different chemical and physical properties.
Uniqueness
3,3-Difluorobutan-2-ol is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical reactivity and interactions compared to other fluorinated or halogenated butanols. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C4H8F2O |
|---|---|
Molekulargewicht |
110.10 g/mol |
IUPAC-Name |
3,3-difluorobutan-2-ol |
InChI |
InChI=1S/C4H8F2O/c1-3(7)4(2,5)6/h3,7H,1-2H3 |
InChI-Schlüssel |
JQSJYSAELGZWIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)





![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)






